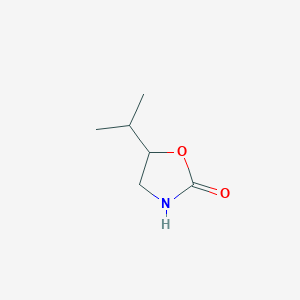
N-cyclopentylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentylmethanesulfonamide (NCMS) is a versatile organic compound that is widely used in scientific research and laboratory experiments. NCMS has a wide range of applications in a variety of fields, including organic synthesis, catalysis, and drug discovery. NCMS is a highly reactive compound, and its properties make it an ideal candidate for a variety of research applications. In
科学的研究の応用
N-cyclopentylmethanesulfonamide has a wide range of applications in scientific research, including organic synthesis, catalysis, and drug discovery. N-cyclopentylmethanesulfonamide is a highly reactive compound, and its reactivity makes it an ideal candidate for a variety of research applications. N-cyclopentylmethanesulfonamide has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. N-cyclopentylmethanesulfonamide has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, N-cyclopentylmethanesulfonamide has been used in the discovery of new drugs, as well as in the development of new drug delivery systems.
作用機序
The mechanism of action of N-cyclopentylmethanesulfonamide is not yet fully understood, but it is believed to involve the formation of a sulfonamide intermediate, which is then further reacted to form the desired product. N-cyclopentylmethanesulfonamide is believed to react with a variety of molecules, including amines, alcohols, and carboxylic acids. The reaction is believed to involve the addition of the N-cyclopentylmethanesulfonamide to the substrate molecule, followed by a nucleophilic attack on the sulfonamide intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentylmethanesulfonamide have not yet been fully studied, but it is believed to have a variety of potential effects. N-cyclopentylmethanesulfonamide has been shown to have antifungal activity, and it has been suggested that N-cyclopentylmethanesulfonamide may have potential applications in the treatment of fungal infections. Additionally, N-cyclopentylmethanesulfonamide has been shown to have anti-inflammatory activity, and it has been suggested that N-cyclopentylmethanesulfonamide may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-cyclopentylmethanesulfonamide has a number of advantages for use in laboratory experiments. N-cyclopentylmethanesulfonamide is a highly reactive compound, and its reactivity makes it an ideal candidate for a variety of research applications. Additionally, N-cyclopentylmethanesulfonamide is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, N-cyclopentylmethanesulfonamide is also highly toxic, and care must be taken when working with the compound. Additionally, N-cyclopentylmethanesulfonamide is highly volatile, and it can easily be lost during the course of an experiment.
将来の方向性
The potential applications of N-cyclopentylmethanesulfonamide are vast, and there are a number of potential future directions that could be explored. One potential future direction is the development of new drug delivery systems using N-cyclopentylmethanesulfonamide. Additionally, N-cyclopentylmethanesulfonamide could be explored as a potential treatment for fungal infections and inflammatory diseases. Additionally, N-cyclopentylmethanesulfonamide could be explored as a potential catalyst for the synthesis of a variety of organic compounds. Finally, N-cyclopentylmethanesulfonamide could be explored as a potential tool for the discovery of new drugs.
合成法
N-cyclopentylmethanesulfonamide can be synthesized from a variety of starting materials, including cyclopentanone, sulfuric acid, and sodium hydroxide. The reaction is typically carried out in a two-step process, beginning with the formation of cyclopentylmethylsulfonamide (CMS) from cyclopentanone and sulfuric acid. The CMS is then reacted with sodium hydroxide to form N-cyclopentylmethanesulfonamide. The reaction is typically carried out in aqueous solution at room temperature, and the yield of the reaction is typically high.
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-cyclopentylmethanesulfonamide can be achieved through the reaction of cyclopentylamine with methanesulfonyl chloride.", "Starting Materials": [ "Cyclopentylamine", "Methanesulfonyl chloride", "Anhydrous diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "To a solution of cyclopentylamine (1.0 eq) in anhydrous diethyl ether, add dropwise a solution of methanesulfonyl chloride (1.1 eq) in anhydrous diethyl ether at 0°C under stirring.", "After the addition is complete, stir the reaction mixture at 0°C for 1 hour.", "Add a saturated solution of sodium bicarbonate to the reaction mixture slowly until the pH reaches 8-9.", "Extract the product with diethyl ether (3 x 50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain N-cyclopentylmethanesulfonamide as a white solid." ] } | |
CAS番号 |
69200-54-0 |
製品名 |
N-cyclopentylmethanesulfonamide |
分子式 |
C6H13NO2S |
分子量 |
163.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



